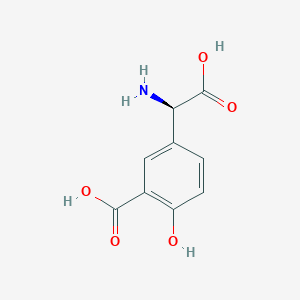

(S)-3-Carboxy-4-hydroxyphenylglycine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-3-Carboxy-4-hydroxyphenylglycine is an amino acid derivative notable for its role as a modulator of metabotropic glutamate receptors. It is classified as a mixed group II metabotropic glutamate receptor agonist and a group I metabotropic glutamate receptor antagonist. This compound has the molecular formula and a CAS number of 55136-48-6. It is naturally occurring in plants such as Reseda luteola and Caylusea abyssinica .

(S)-Hcy interacts with glutamate receptors in the nervous system. It acts as an antagonist at group I metabotropic glutamate receptors (mGluRs) but functions as an agonist at group II mGluRs [, ]. This dual effect suggests potential for modulating glutamatergic signaling, which plays a crucial role in learning, memory, and other neurological processes.

S-3-CHPG and Glutamate Receptors

- Group I Metabotropic Glutamate Receptors (mGluRs): Research suggests S-3-CHPG may act as an antagonist at group I mGluRs, particularly mGlu1a/1. Source: Tocris Bioscience: This means it could potentially block the action of glutamate at these receptors.

- Group II Metabotropic Glutamate Receptors: Studies suggest S-3-CHPG may act as an agonist at group II mGluRs. Source: Santa Cruz Biotechnology: An agonist activates the receptor, mimicking the effects of glutamate.

- Strecker Reaction: This method involves the reaction of substituted benzaldehydes with ammonium salts and cyanides to form aminonitriles, which are then hydrolyzed to yield the desired amino acid .

- Hydrolysis: The intermediate compounds formed from the Strecker reaction are hydrolyzed in strong acids (like hydrochloric acid) to produce the final product .

- Purification: The synthesized compound is purified using ion-exchange chromatography followed by crystallization from appropriate solvents .

(S)-3-Carboxy-4-hydroxyphenylglycine exhibits significant biological activity, particularly in its interaction with metabotropic glutamate receptors:

- Agonist Activity: It acts as an agonist at group II metabotropic glutamate receptors, which are involved in various neurophysiological processes .

- Antagonist Activity: It also functions as an antagonist at group I metabotropic glutamate receptors, particularly mGluR1 and mGluR5, influencing neurotransmission and synaptic plasticity .

Several methods have been documented for synthesizing (S)-3-Carboxy-4-hydroxyphenylglycine:

- Strecker Synthesis: As mentioned, this involves the reaction of aldehydes with ammonium salts and cyanides.

- Bucherer-Berg Reaction: This method can also be utilized for synthesizing related phenylglycine derivatives, which may be converted into (S)-3-Carboxy-4-hydroxyphenylglycine through subsequent reactions .

- Hydantoins Hydrolysis: In some methods, hydantoins formed from acetophenones can be hydrolyzed to yield this compound .

(S)-3-Carboxy-4-hydroxyphenylglycine has several applications in pharmacology and neuroscience:

- Neuroscience Research: It serves as a tool for studying the role of metabotropic glutamate receptors in the central nervous system .

- Potential Therapeutics: Due to its receptor-modulating properties, it may have implications in treating neurological disorders such as epilepsy and anxiety disorders .

Research indicates that (S)-3-Carboxy-4-hydroxyphenylglycine interacts selectively with different subtypes of metabotropic glutamate receptors:

- Competitive Inhibition: It acts as a competitive antagonist at mGluR1a and mGluR5a receptors while promoting activity at mGluR2 .

- Pharmacological Characterization: Studies have shown that it influences GTPase activity in a manner dependent on magnesium ions, highlighting its role in intracellular signaling pathways related to these receptors .

Several compounds share structural or functional similarities with (S)-3-Carboxy-4-hydroxyphenylglycine. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Receptor Activity | Unique Features |

|---|---|---|---|

| (S)-4-Carboxy-3-hydroxyphenylglycine | Phenylglycine Derivative | Antagonist at mGluR1; Agonist at mGluR2 | Primarily acts on group I receptors |

| (RS)-3,5-Dihydroxyphenylglycine | Hydroxylated Phenylglycine | Mixed activity across mGluRs | Exhibits both agonistic and antagonistic properties |

| (RS)-3-Carboxyphenylalanine | Carboxylic Acid Derivative | Primarily agonistic | Lacks hydroxyl substitution on the aromatic ring |

| (S)-2-(Carboxycyclopropyl)glycine | Cyclopropane Derivative | Group II mGluR Agonist | More selective for group II receptors |

(S)-3-Carboxy-4-hydroxyphenylglycine's unique combination of agonistic and antagonistic properties makes it particularly valuable for research into neurotransmitter systems and potential therapeutic applications. Its ability to modulate different receptor types provides insights into complex neurobiological processes that other compounds may not offer.